![molecular formula C26H31N3O2S B2641095 N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 851715-06-5](/img/structure/B2641095.png)
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , have garnered significant interest from scientists due to their potential as biologically active compounds. Let’s explore their applications in medicinal chemistry:
Anticancer Properties: Thiophene-based molecules exhibit promising anticancer properties. Researchers have investigated their potential as chemotherapeutic agents, aiming to develop novel drugs that selectively target cancer cells. The compound’s structure may play a role in inhibiting tumor growth or interfering with cancer cell signaling pathways .
Anti-Inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory effects. These compounds may modulate immune responses, making them relevant in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and psoriasis .
Antimicrobial Activity: The compound’s thiophene moiety could contribute to its antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Such compounds may find applications in developing new antibiotics or antifungal agents .
Organic Electronics and Materials Science: Thiophene derivatives play a crucial role in organic electronics and materials science:
Organic Semiconductors: Thiophene-based molecules are essential components of organic semiconductors. These materials are used in electronic devices such as organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). The compound’s electronic properties make it relevant for designing efficient and flexible electronic devices .
Corrosion Inhibitors: Thiophene derivatives have applications in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors, including oil and gas, automotive, and infrastructure .
Other Applications: Beyond medicinal chemistry and materials science, thiophene derivatives, including the compound , have been investigated for additional properties:
Antihypertensive Effects: Some thiophene-containing compounds exhibit antihypertensive properties. Researchers have explored their potential in managing high blood pressure and related cardiovascular conditions .
Organic Synthesis: Thiophene derivatives serve as versatile building blocks in organic synthesis. Their reactivity allows for the construction of complex molecules, making them valuable in designing new chemical reactions and methodologies .
properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18-13-19(2)15-20(14-18)26(31)27-11-12-29-16-24(22-9-5-6-10-23(22)29)32-17-25(30)28-21-7-3-4-8-21/h5-6,9-10,13-16,21H,3-4,7-8,11-12,17H2,1-2H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDKDMNEHWMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


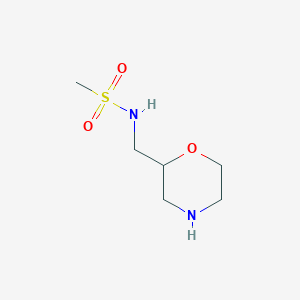


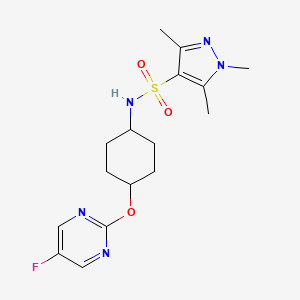
![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)
![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)
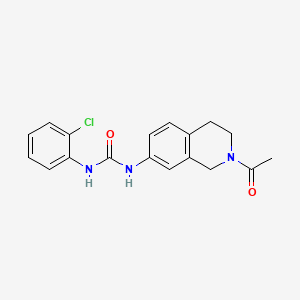
![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

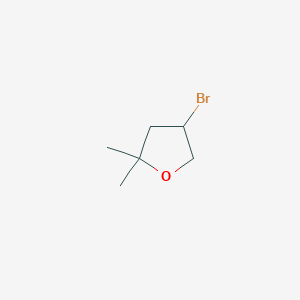
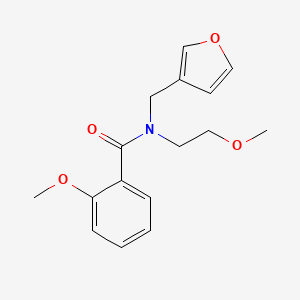
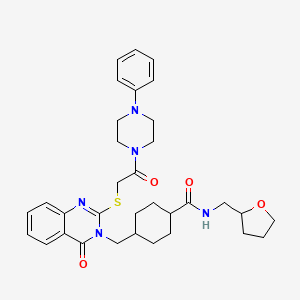
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)